8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2-methyl-
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinoline with a suitable thiocarbonyl reagent. One common method is the reaction with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect cellular pathways and processes, resulting in the observed biological effects.
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the carbothioamide group, resulting in different chemical reactivity and biological activity.
5,6,7,8-Tetrahydroquinoline-8-carbothioamide: Similar structure but without the methyl group at the 2-position, leading to variations in its properties.
Uniqueness: 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to the presence of both the methyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53400-77-4 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-6-8-3-2-4-9(11(12)14)10(8)13-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChI Key |
HOJOOIORADNBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2C(=S)N)C=C1 |
Origin of Product |
United States |
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